![molecular formula C26H23N3O5 B2554072 [4-[(1,5-二甲基-3-氧代-2-苯基吡唑-4-基)亚氨基甲基]-2-甲氧基苯基]苯基碳酸酯 CAS No. 326883-06-1](/img/structure/B2554072.png)

[4-[(1,5-二甲基-3-氧代-2-苯基吡唑-4-基)亚氨基甲基]-2-甲氧基苯基]苯基碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that may potentially be synthesized using dimethyl carbonate (DMC) as a reagent. DMC is known for its versatility and environmental sustainability, often used in the methylation and methoxycarbonylation of various substrates, including phenolic and aniline compounds .

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, the general use of DMC in synthetic organic chemistry is well-documented. DMC can act as a methylating agent for anilines in the presence of NaY faujasite, a type of zeolite catalyst, leading to the selective formation of N-methylanilines . This suggests that a similar approach could be employed for the synthesis of the nitrogen-containing moiety in the target compound. Additionally, the methylation of benzyl-type alcohols with DMC has been achieved using faujasites as catalysts, which could be relevant for the methoxyphenyl component of the compound .

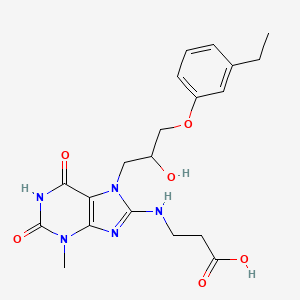

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit characteristics such as a conjugated system due to the presence of the phenyl groups and the pyrazol ring. The electron-withdrawing effect of the carbonate group could influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with catalysts during synthesis.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The phenyl rings could undergo electrophilic substitution reactions, while the pyrazol moiety could participate in nucleophilic addition reactions due to the presence of the imine group. The methoxy group could be involved in demethylation or etherification reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical properties such as melting point, boiling point, and solubility would be determined by the molecular structure, with the aromatic rings likely contributing to higher thermal stability and lower solubility in polar solvents. The chemical properties would include reactivity towards acids, bases, and oxidizing agents, with the potential for the molecule to act as a ligand in coordination chemistry due to the nitrogen atoms in the pyrazol ring.

科学研究应用

转化和降解研究

- Fenuron 降解:一项研究探讨了芬尿隆在羟基自由基和碳酸根自由基作用下的转化,表明碳酸根自由基在降解污染物中所起的作用,可能暗示其在环境化学和污染物修复中的应用 (Mazellier 等人,2007)。

甲基化和化学合成

- 使用 DMC 进行选择性合成:研究表明 DMC 在甲基醚的选择性合成中具有实用性,证明了其在有机合成和开发环保甲基化方法中的潜力 (Selva 等人,2008)。

- 用于增值的通用试剂:DMC 已被强调为一种用于增值可再生能源的通用试剂,表明碳酸盐化合物在绿色化学应用中的重要性 (Fiorani 等人,2018)。

催化和反应机理

- 碳酸二甲酯生产中的催化:关于涉及 DMC 的反应催化的研究展示了该化合物在为化学工业生产环境友好的基本构件中的作用,表明合成复杂碳酸盐的潜在途径 (Ono,1997)。

新型化合物合成

- 酪氨酸酶抑制剂:作为酪氨酸酶抑制剂的联苯酯衍生物的合成研究表明正在对用于药用应用的新型化合物进行持续研究,这可能与探索复杂碳酸盐的新衍生物有关 (Kwong 等人,2017)。

作用机制

Target of Action

The primary target of [4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] phenyl carbonate is the enzyme Ampicillin-CTX-M-15 . This enzyme is involved in the resistance of certain bacteria to antibiotics .

Mode of Action

[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] phenyl carbonate interacts with its target, Ampicillin-CTX-M-15, through binding interactions . The compound shows good binding interaction with the targeted amino acids of the enzyme .

Biochemical Pathways

Its interaction with ampicillin-ctx-m-15 suggests it may influence antibiotic resistance pathways .

Result of Action

Its interaction with Ampicillin-CTX-M-15 suggests it may have a role in modulating antibiotic resistance .

属性

IUPAC Name |

[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] phenyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O5/c1-18-24(25(30)29(28(18)2)20-10-6-4-7-11-20)27-17-19-14-15-22(23(16-19)32-3)34-26(31)33-21-12-8-5-9-13-21/h4-17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGACDSBYXCOCPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=C(C=C3)OC(=O)OC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2553990.png)

![Ethyl 2-((1aR,1bR,4ar,5aR)-3,3-dimethyltetrahydro-1aH-oxireno[2',3':3,4]cyclopenta[1,2-d][1,3]dioxol-1a-yl)acetate](/img/structure/B2553996.png)

![N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2553997.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2554001.png)

![1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2554002.png)

![2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2554007.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2554009.png)

![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2554012.png)